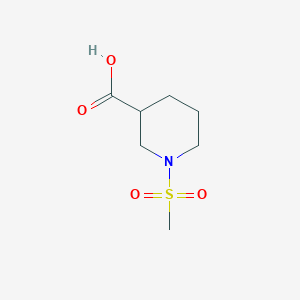

![molecular formula C11H19NO2 B2598603 tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate CAS No. 1934244-38-8](/img/structure/B2598603.png)

tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

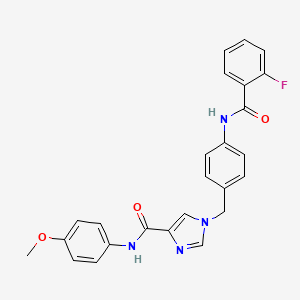

“tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” is a solid compound . It is used as a reactant in the synthesis of pharmaceuticals .

Synthesis Analysis

Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described . This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .Molecular Structure Analysis

The linear formula of “tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” is C11H17NO3 .Chemical Reactions Analysis

The compound is useful for further selective derivation on the azetidine and cyclobutane rings .Physical And Chemical Properties Analysis

The compound is a solid at room temperature .Applications De Recherche Scientifique

- Piperidine Surrogate : While piperidine and piperazine moieties are common in FDA-approved drugs, the corresponding bifunctional piperidine surrogate (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) was not previously described. Researchers are exploring its potential as a scaffold for novel pharmacophores, expanding chemical space beyond traditional piperidine-based compounds .

Fluorinated Building Block

Tert-butyl 2-azaspiro[3.3]heptane-1-carboxylate serves as a useful fluorinated building block in organofluorine chemistry. Researchers leverage its unique properties to introduce fluorine atoms into complex molecules, enhancing their bioactivity or physicochemical properties.

Synthetic Intermediates for CNS Penetrant Compounds

This compound is a reactant in the synthesis of CNS penetrant CXCR2 antagonists. These antagonists hold promise for treating central nervous system (CNS) demyelinating diseases .

Chemical Space Exploration

Researchers use tert-butyl 2-azaspiro[3.3]heptane-1-carboxylate as a starting point to access novel compounds. By selectively derivatizing the azetidine and cyclobutane rings, they explore chemical space complementary to traditional piperidine ring systems .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-azaspiro[3.3]heptane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)8-11(7-12-8)5-4-6-11/h8,12H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAGOFRERGWKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C2(CCC2)CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598521.png)

![ethyl 1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598532.png)

![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598533.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2598536.png)

![3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B2598537.png)

![N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2598543.png)